molecular formula C8H5ClN2O2S B8539128 Methyl 2-chlorothieno[2,3-b]pyrazine-6-carboxylate

Methyl 2-chlorothieno[2,3-b]pyrazine-6-carboxylate

Cat. No. B8539128
M. Wt: 228.66 g/mol
InChI Key: NTVOWJRCRDQUTN-UHFFFAOYSA-N
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Patent
US08669256B2

Procedure details

A solution of methyl 2-oxo-1,2-dihydrothieno[3,2-b]pyrazine-6-carboxylate 21 (0.35 g, 1.665 mmol) in phosphorus oxychloride (10 mL, 107 mmol) was stirred at 105° C. for 5 h. Evaporated to dryness. Dissolved in EtOAc and washed with NaHCO3 solution, brine, dried and evaporated to give crude methyl 2-chlorothieno[3,2-b]pyrazine-6-carboxylate 22 (299 mg, 79%). NMR (400 MHz, CDCl3) 4.02 (s, 3H), 8.11 (s, 1H), 8.61 (s, 1H). (m/z)=229 and 231 (M+H)+.
Name
methyl 2-oxo-1,2-dihydrothieno[3,2-b]pyrazine-6-carboxylate
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O=[C:2]1[NH:7][C:6]2[CH:8]=[C:9]([C:11]([O:13][CH3:14])=[O:12])[S:10][C:5]=2[N:4]=[CH:3]1.P(Cl)(Cl)([Cl:17])=O>>[Cl:17][C:2]1[N:7]=[C:6]2[CH:8]=[C:9]([C:11]([O:13][CH3:14])=[O:12])[S:10][C:5]2=[N:4][CH:3]=1

Inputs

Step One
Name
methyl 2-oxo-1,2-dihydrothieno[3,2-b]pyrazine-6-carboxylate
Quantity
0.35 g
Type
reactant
Smiles
O=C1C=NC2=C(N1)C=C(S2)C(=O)OC
Name
Quantity
10 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
Dissolved in EtOAc
WASH
Type
WASH
Details
washed with NaHCO3 solution, brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=CN=C2C(=N1)C=C(S2)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 299 mg
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 78.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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